Ethyl 6-aminohexanoate hydrochloride
Overview
Description
Ethyl 6-aminohexanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a hydrochloride salt form of ethyl 6-aminohexanoate, which is an ester derivative of 6-aminohexanoic acid. This compound is of interest due to its diverse physical and chemical properties, making it useful in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-aminohexanoate hydrochloride can be synthesized through the reaction of caprolactam with ethanol in near-critical water. The reaction is catalyzed by tin(II) chloride (SnCl2) and involves the following steps:
Caprolactam and Ethanol Reaction: Caprolactam reacts with ethanol in near-critical water to form ethyl 6-aminohexanoate.
Hydrochloride Formation: The ethyl 6-aminohexanoate is then treated with hydrochloric acid to form this compound.
The reaction conditions include a temperature range of 423.15–643.15 K and the presence of SnCl2 as a catalyst. The yield of ethyl 6-aminohexanoate can be as high as 98% under these conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of ethyl 6-aminohexanoate.
Reduction: Alcohol derivatives of ethyl 6-aminohexanoate.
Substitution: Substituted ethyl 6-aminohexanoate derivatives.
Scientific Research Applications
Ethyl 6-aminohexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 6-aminohexanoic acid, which can interact with enzymes and other proteins .
Comparison with Similar Compounds
Ethyl 6-aminohexanoate hydrochloride can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-aminohexanoic acid: The parent compound without the ester group.
Ethyl 6-aminocaproate: Another ester derivative with similar properties.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
ethyl 6-aminohexanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSVBKQTXSDWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332521 | |
Record name | ethyl 6-aminohexanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3633-17-8 | |
Record name | 3633-17-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 6-aminohexanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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